molecular formula C24H21ClN4O5 B2845316 N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide CAS No. 902919-21-5

N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Cat. No.: B2845316
CAS No.: 902919-21-5
M. Wt: 480.91
InChI Key: ZDALELOYSGUUQC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidin-1-yl core, which is known for its biological activity.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O5/c1-33-17-8-5-15(6-9-17)13-29-23(31)18-4-3-11-26-22(18)28(24(29)32)14-21(30)27-19-12-16(25)7-10-20(19)34-2/h3-12H,13-14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDALELOYSGUUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidin-1-yl core. This core is typically synthesized through a series of condensation reactions involving appropriate precursors. The final step involves the acylation of the core with N-(5-chloro-2-methoxyphenyl)acetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide
  • N-(5-chloro-2-methoxyphenyl)-2-(4-sulfamoylphenyl)ethyl benzamide
  • N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxyphenyl)propanamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide stands out due to its unique pyrido[2,3-d]pyrimidin-1-yl core, which imparts distinct biological activity and potential therapeutic applications. This core structure differentiates it from other similar compounds, making it a valuable target for further research and development.

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves multi-step reactions starting with the formation of the pyrido[2,3-d]pyrimidine core, followed by functionalization with a 4-methoxybenzyl group and subsequent coupling to the N-(5-chloro-2-methoxyphenyl)acetamide moiety. Critical steps include cyclization under reflux conditions (e.g., in DMF at 80–100°C) and purification via column chromatography. Characterization relies on 1H/13C NMR to confirm aromatic proton environments and carbonyl groups, mass spectrometry (MS) for molecular weight validation, and IR spectroscopy to identify amide and pyrimidine-dione stretches .

Q. Which spectroscopic techniques are essential to confirm structural integrity?

  • 1H NMR : Resolves substituent patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the 6.8–7.6 ppm range).
  • 13C NMR : Confirms carbonyl signals (e.g., pyrimidine-dione carbons at ~160–170 ppm).
  • IR : Detects C=O stretches (~1680–1720 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • LC-MS : Validates molecular ion peaks (e.g., [M+H]+) and purity (>95%) .

Q. What preliminary biological screening assays are recommended?

Start with enzyme inhibition assays (e.g., kinases or proteases) due to the pyrido-pyrimidine core’s known role in targeting ATP-binding pockets. Use cell viability assays (MTT or CCK-8) in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. Include controls for solubility (DMSO vehicle) and compare to structurally related compounds .

Advanced Research Questions

Q. How can reaction yield and purity be optimized during synthesis?

  • Solvent selection : Use polar aprotic solvents (e.g., DMSO, acetonitrile) to enhance intermediate solubility.
  • Catalysts : Employ Pd-based catalysts for coupling reactions or piperidine for cyclization steps.
  • Temperature control : Maintain reflux conditions (±2°C) to avoid side reactions.
  • Purification : Combine column chromatography with recrystallization (e.g., ethanol/water) for >98% purity .

Q. How to resolve contradictions in reported biological activity data?

  • Validate assay conditions : Ensure consistent cell lines, incubation times, and compound concentrations.
  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.
  • Mechanistic studies : Perform competitive binding assays or gene expression profiling to confirm target engagement .

Q. What computational strategies predict binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, CDK2).
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR models : Train models on analogs (e.g., pyrido-pyrimidines with chloro/methoxy substituents) to predict IC50 values .

Q. What strategies enhance selectivity in enzyme inhibition studies?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., nitro) to the 4-methoxybenzyl moiety to alter steric/electronic profiles.
  • Proteome-wide profiling : Use kinome-wide screening platforms (e.g., KINOMEscan) to identify off-target effects.
  • Cocrystallization : Solve X-ray structures of the compound bound to enzymes to guide rational design .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Synthesize analogs with pyrazolo[3,4-d]pyrimidine or thieno[2,3-d]pyrimidine cores.
  • Substituent variation : Test chloro, fluoro, or methyl groups at the 5-position of the phenyl ring.
  • Bioassay profiling : Evaluate analogs in enzyme inhibition, cytotoxicity, and ADMET (e.g., microsomal stability) assays .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

StepIntermediateReaction ConditionsYield (%)Ref.
1Pyrido-pyrimidine coreDMF, 100°C, 12 h65–70
24-Methoxybenzyl functionalizationK2CO3, acetonitrile, 60°C58–62
3Acetamide couplingEDCI, DCM, RT72–75

Q. Table 2: Comparative Biological Activities of Structural Analogs

CompoundCore StructureSubstituentsIC50 (μM) EGFRRef.
APyrido-pyrimidine5-Chloro, 4-methoxy0.12
BThieno-pyrimidine4-Fluoro0.45
CPyrazolo-pyrimidine3-Methyl1.20

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